molecular formula C14H14N2O3S2 B2846744 (Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 463308-93-2

(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2846744
CAS RN: 463308-93-2
M. Wt: 322.4
InChI Key: ZUVZZNBYZGLVRK-POHAHGRESA-N
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Description

The compound “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and molecular structure of this compound are provided by Chemsrc .

Scientific Research Applications

Chemical Synthesis and Photophysical Properties

Reactions with Nitrile Oxides

Kandeel and Youssef (2001) explored reactions involving thioxothiazolidin derivatives, similar to the specified compound, with nitrile oxides, leading to the synthesis of dioxo analogues and dioxadiazines. These reactions are pivotal for understanding the chemical behavior and potential applications of such compounds in synthetic chemistry and materials science. The study provides insights into the structural dynamics of these reactions, supported by microanalytical and spectral data analysis (Kandeel & Youssef, 2001).

Dye Synthesis and Photophysical Study

Jachak et al. (2021) synthesized novel d-π-A type chromophores incorporating structures analogous to the specified compound. These chromophores exhibited significant photophysical properties, such as absorption and emission wavelengths, indicating potential applications in optoelectronics and sensor technologies. Their study also delved into viscosity-induced emission, suggesting these compounds' utility in developing new materials with tailored photophysical characteristics (Jachak et al., 2021).

Adsorption and Separation Capabilities

Anionic Metal-Organic Frameworks

Yang et al. (2019) reported the synthesis of an anionic In(III)-based metal-organic framework (MOF) utilizing ligands with pyridine moieties for the selective adsorption and separation of organic cationic dyes. The study highlights the MOF's exceptional adsorption capacities, which could be leveraged for environmental cleanup and purification processes (Yang et al., 2019).

properties

IUPAC Name

3-methyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)6-9-4-3-5-15-7-9/h3-8,11H,1-2H3,(H,18,19)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZZNBYZGLVRK-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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